8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
Description
Properties
IUPAC Name |
8-methoxy-N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14-17-5-4-6-18(29-3)19(17)25-21(24-14)26-20-22-12-27(13-23-20)11-15-7-9-16(28-2)10-8-15/h4-10H,11-13H2,1-3H3,(H2,22,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPHTWDONKMOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)CC4=CC=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a synthetic compound with potential therapeutic applications. Its complex structure suggests a range of biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : CHNO
- Molecular Weight : 392.45 g/mol
- CAS Number : 945371-35-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action :
- In Vitro Studies :
- In Vivo Efficacy :
Case Studies and Research Findings
A selection of case studies highlights the biological activity of the compound and its analogs:
| Study | Findings |
|---|---|
| Study A | Demonstrated that quinazoline derivatives induced apoptosis in prostate cancer cells through tubulin inhibition. |
| Study B | Reported that similar compounds showed efficacy against multidrug-resistant cancer cells by overcoming drug efflux mechanisms. |
| Study C | Investigated the pharmacokinetics and biodistribution of quinazoline compounds in vivo, revealing favorable profiles for therapeutic use. |
Safety and Toxicology
While exploring the biological activity, safety profiles are crucial. The compound is classified under GHS as a skin irritant and may cause respiratory irritation upon exposure . Proper handling and safety measures are recommended during research and application.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's efficacy as a cytotoxic agent against various cancer cell lines. Notably, it has been investigated for its ability to target the β-catenin/TCF4 signaling pathway, which is crucial in the development of several cancers.
Case Studies
-
Cytotoxicity Testing :
- A study evaluated the compound against HCT116 (colon cancer) and HepG2 (liver cancer) cells. The IC values ranged from 5.64 ± 0.68 to 23.18 ± 0.45 μM, indicating significant cytotoxic activity comparable to imatinib mesylate .
- Another investigation noted that the most potent derivative induced apoptosis and showed cytotoxicity against primary human gallbladder cancer cells with an IC value of 8.50 ± 1.44 μM .
- Structure-Based Drug Design :
Summary Table of Applications
| Application Area | Findings/Results |
|---|---|
| Anticancer Activity | Significant cytotoxicity against colon and liver cancer cells; induces apoptosis |
| Mechanism | Disrupts β-catenin/TCF4 signaling pathway; downregulates c-MYC and Cyclin D1 |
| Antimicrobial Activity | Emerging evidence suggests potential activity; further studies needed |
| Safety | Causes skin/eye irritation; handle with care |
Comparison with Similar Compounds
Positional Isomerism on the Quinazoline Ring
Key Example :
6-Methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine ()
- Structural Difference : Methoxy group at position 6 (vs. 8 in Compound A ).
- Molecular Weight : 392.463 g/mol (C₂₁H₂₄N₆O₂).
- Impact :
- Position 6 vs. 8 : The methoxy group’s position alters electronic distribution and steric interactions. Position 8 may enhance hydrophobic interactions in kinase binding pockets, while position 6 could improve solubility due to reduced steric hindrance.
- Biological Activity : Position 8-methoxy derivatives (e.g., ) are associated with improved target affinity in kinase inhibitors, suggesting Compound A may exhibit superior binding compared to its 6-methoxy analog .
Substituent Variability on the Triazine Ring
Key Examples: 1. N-[5-(2-Methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine () - Structural Difference: 2-Methoxyethyl substituent instead of 4-methoxybenzyl. - The 2-methoxyethyl analog has lower molecular weight (350.42 g/mol, ) and higher polarity, which may reduce blood-brain barrier penetration compared to Compound A .
PC7 (): 2-(5-(4-Fluorobenzyl)-1-(4-methoxybenzyl)-1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-ylamino)-ethyl-guanidine Structural Difference: Fluorobenzyl and dioxo groups on triazine. Impact:
Core Heterocycle Modifications
Key Examples :
1. Thiadiazole Derivatives ():
- Example : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine.
- Impact :
- Thiadiazoles prioritize fungicidal/insecticidal activity, whereas Compound A ’s quinazoline-triazine scaffold is more suited for kinase inhibition.
- The triazine ring in Compound A offers greater synthetic flexibility for substituent optimization compared to rigid thiadiazoles .
- Example : 2-(2H-Benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-8-(4-methoxyphenyl)quinazolin-4-amine.
- Impact :
Substituent Effects on Pharmacokinetics
Key Example : N-{5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-ethoxy-4-methylquinazolin-2-amine ()
- Structural Difference : Ethoxy at position 6 and 3,4-dimethoxyphenethyl on triazine.
- Impact: Ethoxy increases lipophilicity (logP) vs. The 3,4-dimethoxyphenethyl group introduces bulkiness, possibly reducing cell permeability compared to Compound A’s compact 4-methoxybenzyl .
Preparation Methods
Gould-Jacobs Cyclization
The quinazoline nucleus is typically prepared via the Gould-Jacobs reaction , which involves thermal cyclization of 2-amino-4-methyl-5-methoxybenzoic acid with formamide or urea:
$$
\text{2-Amino-4-methyl-5-methoxybenzoic acid} + \text{Urea} \xrightarrow{\Delta, \text{Polyphosphoric Acid}} \text{4-Methyl-8-methoxyquinazolin-2-amine}
$$
Optimized Conditions :
Alternative Niementowski Route
An alternative employs the Niementowski reaction using anthranilic acid and acetamide under acidic conditions, though this method yields lower regioselectivity (≈50%) for the 4-methyl substituent.
Triazine-Benzyl Subunit Preparation
Reductive Amination of 1,3,5-Triazine
The triazine fragment is synthesized via cyclocondensation of N-(4-methoxybenzyl)ethylenediamine with cyanoguanidine:
$$
\text{N-(4-Methoxybenzyl)ethylenediamine} + \text{Cyanoguanidine} \xrightarrow{\text{HCl, EtOH}} \text{5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine}
$$
Key Parameters :
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution (NAS)
The quinazoline amine undergoes NAS with a chlorotriazine intermediate under basic conditions:
$$
\text{4-Methyl-8-methoxyquinazolin-2-amine} + \text{2-Chloro-5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Base | Sodium hydride |
| Solvent | DMF |
| Yield | 65–70% |
Side products (<5%) arise from over-alkylation or triazine ring-opening.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling enhances efficiency:
$$
\text{2-Bromo-4-methyl-8-methoxyquinazoline} + \text{5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{Target Compound}
$$
Advantages :
- Higher regioselectivity (>90%)
- Reduced side reactions
Limitations :
Purification and Analytical Characterization
Chromatographic Techniques
- Normal-phase HPLC : Silica column (250 × 4.6 mm), eluent: Hexane/EtOAc (7:3)
- Reverse-phase HPLC : C18 column, gradient: 10–90% MeCN/H₂O
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, Quinazoline-H), 6.89 (d, J=8.6 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.3 (C=O), 159.8 (C-O), 154.1 (Triazine-C), 148.7 (Quinazoline-C) |
| HRMS (ESI+) | m/z 392.4562 [M+H]⁺ (Calc. 392.4568) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| NAS | 65–70 | 93–95 | Low | Moderate |
| Buchwald-Hartwig | 75–80 | 96–98 | High | High |
The palladium-mediated route offers superior yield and purity but is less economically viable for large-scale production.
Mechanistic Insights and Side Reactions
- Triazine Hydrolysis : Competing hydrolysis under acidic conditions generates 4-methoxybenzylamine (≈3–5%).
- Quinazoline Oxidation : Prolonged heating oxidizes the 4-methyl group to a carboxylate (<2%).
Mitigation strategies include strict pH control and inert gas purging.
Industrial and Research Applications
The compound’s structural motifs align with kinase inhibitors and antimicrobial agents. Recent studies highlight its potential in tuberculosis treatment due to nitroreductase activation pathways, analogous to pretomanid.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine, and how can reaction conditions be optimized?
- Methodology :
- Stepwise assembly : Begin with the synthesis of the quinazolin-2-amine core via condensation of anthranilic acid derivatives with nitriles or carbodiimides. Introduce the 8-methoxy and 4-methyl groups early to avoid steric hindrance in later steps .
- Triazine coupling : React the quinazoline intermediate with 4-methoxybenzyl-protected 1,4,5,6-tetrahydro-1,3,5-triazin-2-amine. Use dichloromethane/methanol mixtures for purification, and monitor reactions via TLC .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility) and temperature (reflux for cyclization). Catalyst screening (e.g., HCl for acid-catalyzed steps) can improve yields .
Q. What analytical techniques are critical for characterizing intermediates and the final compound?
- Key techniques :
- NMR spectroscopy : Use , , and 2D NMR (COSY, HSQC) to confirm regiochemistry and substituent positions, especially for the triazine and quinazoline rings .
- Mass spectrometry : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .
Q. How can preliminary biological activity screening be designed for this compound?
- Approach :
- In vitro assays : Test against kinase or protease targets (e.g., EGFR, CDK2) due to structural similarity to known quinazoline inhibitors. Use fluorescence-based enzymatic assays .
- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthetic pathways and reaction kinetics?
- Strategies :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in cyclization steps. Software like Gaussian or ORCA is recommended .
- Machine learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures. Tools like COMSOL Multiphysics integrate AI for process simulation .
Q. What structural modifications could enhance target selectivity, and how should contradictory SAR data be interpreted?
- Modifications :
- Substituent effects : Replace the 4-methyl group with bulkier substituents (e.g., trifluoromethyl) to improve binding pocket occupancy. Alternatively, modify the methoxy group to a hydroxyl for hydrogen bonding .
- Data contradictions :
- If activity varies unexpectedly (e.g., lower potency despite increased lipophilicity), analyze conformational flexibility via molecular dynamics simulations. Conflicting results may arise from off-target interactions or solubility issues .
Q. How can conflicting data in solubility and bioavailability studies be resolved?
- Resolution steps :
- Solubility assays : Compare results across multiple solvents (e.g., DMSO, PBS) and pH levels. Use HPLC to quantify degradation products that may skew measurements .
- Bioavailability modeling : Apply in silico tools like GastroPlus to predict absorption differences between in vitro and in vivo conditions. Validate with pharmacokinetic studies in rodent models .
Methodological Tables
Table 1 : Key Reaction Conditions for Triazine-Quinazoline Coupling
| Step | Reagents/Conditions | Yield (%) | Characterization | Reference |
|---|---|---|---|---|
| 1 | DCM/MeOH, HCl, reflux | 65–78 | NMR, HRMS | |
| 2 | DMF, 80°C, 12 h | 72 | TLC (R = 0.45) |
Table 2 : Computational Tools for Reaction Optimization
| Tool | Application | Example Use Case |
|---|---|---|
| Gaussian (DFT) | Transition state modeling | Cyclization energy barriers |
| COMSOL Multiphysics | AI-driven process simulation | Solvent/catalyst prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
